molecular formula C20H15N3O4S2 B2563017 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850916-04-0

3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Número de catálogo: B2563017
Número CAS: 850916-04-0
Peso molecular: 425.48
Clave InChI: MZSVRPUAOYRRRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno-fused pyrimidinone derivative with a complex bicyclic scaffold. Its structure features:

  • Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system combining thiophene and pyrimidinone rings, which is associated with diverse pharmacological activities, including antitumor and antihyperlipaemic effects .
  • 4-Nitrophenyl group: Positioned at the 3rd carbon, this electron-withdrawing substituent enhances electrophilic reactivity and may influence binding interactions in biological systems .

Synthesis: The compound is synthesized via alkylation of a thiol intermediate (e.g., 3-(4-nitrophenyl)-2-sulfanyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-(5H)-one) with phenacyl bromide in the presence of K₂CO₃ in DMF, yielding the final product in moderate to high yields .

Propiedades

IUPAC Name

3-(4-nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S2/c24-17(13-4-2-1-3-5-13)12-29-20-21-16-10-11-28-18(16)19(25)22(20)14-6-8-15(9-7-14)23(26)27/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSVRPUAOYRRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as kinase inhibitors. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidin-4-one core with a nitrophenyl substituent and a sulfanyl group attached to a phenylethyl moiety. This unique structure is believed to contribute to its biological activity by interacting with various biological targets.

Research indicates that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of several kinases involved in cancer progression. For instance, studies have shown that derivatives of this class can inhibit Rho-associated protein kinases (ROCKs), which play crucial roles in cell migration and morphology changes associated with cancer metastasis. The most potent compounds in related studies exhibited IC50 values in the low micromolar range against ROCK isoforms .

Biological Activity Overview

  • Anticancer Activity :
    • Thieno[3,2-d]pyrimidine derivatives have been evaluated against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compounds demonstrated significant antiproliferative effects with some derivatives showing MIC values as low as 6–8 μM against Mycobacterium tuberculosis and non-cytotoxic profiles against mammalian cells .
  • Kinase Inhibition :
    • The compound has been identified as a potential ROCK inhibitor. In vitro studies indicate that it can significantly reduce the phosphorylation levels of ROCK downstream signaling proteins, affecting cell morphology and migration dynamics .
  • Antimycobacterial Activity :
    • Some derivatives have shown promising results against Mycobacterium species, indicating a broader spectrum of antimicrobial activity beyond anticancer effects. This suggests potential applications in treating infectious diseases alongside cancer therapy .

Case Studies

Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidin-4-one derivatives:

  • Synthesis and Evaluation : A study synthesized various thieno[3,2-d]pyrimidinones and screened them for antimycobacterial activity. Compounds such as 13b and 29e exhibited significant activity while maintaining low cytotoxicity against human cell lines .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into the binding affinities of these compounds to key targets like EGFR and PI3K, which are critical in cancer signaling pathways. This computational approach aids in predicting the efficacy of these compounds before experimental validation .

Data Summary

Biological ActivityObserved EffectsReferences
AnticancerSignificant antiproliferative effects on MCF-7, HCT-116, PC-3
Kinase InhibitionReduced phosphorylation of ROCK proteins
AntimycobacterialMIC values 6–8 μM against Mycobacterium species

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cell Lines Tested :
    • A549 (Lung cancer)
    • MCF7 (Breast cancer)
    • HeLa (Cervical cancer)
  • Mechanism of Action :
    • Induction of apoptosis and cell cycle arrest at the G1 phase.
    • Flow cytometry analysis confirmed reduced cell viability at concentrations as low as 10 µM.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Nitro Substitution : Enhances interaction with target enzymes or receptors.
  • Thieno[3,2-d]pyrimidine Core : Essential for anticancer and antimicrobial activities observed in related compounds.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against a panel of cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM. The study suggests that this compound could serve as a lead structure for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against multi-drug resistant strains. The results demonstrated synergistic effects when combined with standard antibiotics like amoxicillin and ciprofloxacin, indicating potential for use in combination therapies.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Thieno[3,2-d]Pyrimidin-4-One Derivatives

Compound Name Substituents at Position 2/3 Molecular Weight Key Functional Groups
Target Compound 3-(4-nitrophenyl), 2-[(2-oxo-2-phenylethyl)sulfanyl] 479.51 g/mol Nitro, sulfanyl, phenacyl ketone
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(4-methylbenzylsulfanyl), 3-(4-nitrophenyl) 437.50 g/mol Nitro, sulfanyl, methylbenzyl
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-ethyl, 2-(4-fluorophenacylsulfanyl) 443.49 g/mol Fluorophenyl, sulfanyl, ethyl
2-{[2-(1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one Complex pyrrole-substituted phenacylsulfanyl 744.13 g/mol Trifluoromethyl, chloro, pyrrole

Key Observations:

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances reactivity compared to methyl or ethyl substituents .
  • Bulkier Substituents : Compounds like exhibit significantly higher molecular weights due to trifluoromethyl and pyrrole groups, which may improve target specificity but reduce solubility.

Key Insights:

  • Antitumor Activity : The target compound’s nitro group may facilitate redox cycling, generating cytotoxic radicals . However, fluorophenyl analogs show higher potency, likely due to improved membrane permeability.
  • Antihyperlipaemic Activity: Earlier derivatives (e.g., 2-substituted thieno[3,2-d]pyrimidin-4-ones) demonstrated activity linked to electronic effects of substituents rather than lipophilicity .
  • Safety Profiles: Analgesic derivatives exhibit low toxicity, suggesting that core modifications (e.g., amino groups) mitigate adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.